molecular formula C8H10ClNZn B14346485 Zinc, chloro[4-(dimethylamino)phenyl]- CAS No. 93296-10-7

Zinc, chloro[4-(dimethylamino)phenyl]-

Cat. No.: B14346485
CAS No.: 93296-10-7
M. Wt: 221.0 g/mol
InChI Key: IQGPKNIQYKMVNF-UHFFFAOYSA-M
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Description

The compound “Zinc, chloro[4-(dimethylamino)phenyl]-” is a zinc-based coordination complex featuring a chloro ligand and a 4-(dimethylamino)phenyl group. These compounds are often utilized in staining applications, catalysis, or as intermediates in organic synthesis. For example, Methyl Green (CAS 7114-03-6), a structurally related zinc chloride double salt, is employed in microscopy for nucleic acid staining due to its affinity for DNA . Similarly, Malachite Green B (a zinc salt trichloride) shares functional groups with the target compound, highlighting the role of dimethylaminophenyl moieties in dye chemistry .

Properties

CAS No.

93296-10-7

Molecular Formula

C8H10ClNZn

Molecular Weight

221.0 g/mol

IUPAC Name

chlorozinc(1+);N,N-dimethylaniline

InChI

InChI=1S/C8H10N.ClH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IQGPKNIQYKMVNF-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[C-]C=C1.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Direct Reaction Method

The most straightforward approach to synthesizing Zinc, chloro[4-(dimethylamino)phenyl]- involves the direct reaction of 4-(dimethylamino)chlorobenzene with zinc chloride under controlled conditions. This method represents a direct pathway to the target compound through careful manipulation of reaction parameters.

A typical procedure for this direct synthesis includes:

  • Combining 4-(dimethylamino)chlorobenzene with anhydrous zinc chloride in a suitable solvent system
  • Maintaining the reaction under an inert atmosphere (typically nitrogen or argon) to prevent oxidation
  • Controlling temperature parameters to optimize the coordination process
  • Isolating the product through appropriate purification techniques such as filtration, recrystallization, or column chromatography

The direct reaction method offers advantages in terms of simplicity and atom economy, though it requires careful control of stoichiometry and reaction conditions to achieve high yields and purity.

Zinc Insertion Methods

Another viable approach for preparing organozinc compounds involves zinc insertion into carbon-halogen bonds. This methodology can be adapted for the synthesis of Zinc, chloro[4-(dimethylamino)phenyl]- using appropriate precursors.

Research on related organozinc compounds has shown that zinc insertion can be significantly enhanced through activation of the zinc metal and the use of additives. A general procedure might involve:

  • Activation of zinc dust with iodine or other activating agents to create a more reactive zinc surface
  • Reaction of the activated zinc with a 4-(dimethylamino)phenyl halide (typically bromide or iodide)
  • Addition of complexing agents such as N,N-tetramethylethylenediamine (TMEDA) to stabilize the resulting organozinc species
  • Temperature control, typically between 25-70°C, depending on the specific substrate reactivity

The addition of lithium chloride has been demonstrated to enhance zinc insertion reactions significantly by forming a more reactive zinc surface and potentially facilitating the oxidative addition process. This method creates a direct zinc-carbon bond and can be particularly useful when working with substrates that possess functional groups sensitive to other synthetic methods.

Transmetalation Approaches

Transmetalation represents a versatile route to synthesize Zinc, chloro[4-(dimethylamino)phenyl]- by exchanging metals in existing organometallic compounds. This approach leverages the preparation of more reactive organometallic species that can undergo metal exchange with zinc salts.

A typical transmetalation procedure would involve:

  • Preparation of lithium or magnesium derivatives of 4-(dimethylamino)phenyl compounds through halogen-metal exchange or direct metalation
  • Subsequent treatment with zinc chloride in an appropriate solvent system
  • Careful temperature control, typically at low temperatures (-78°C to 0°C) to minimize side reactions
  • Isolation of the resulting zinc compound through appropriate workup procedures

This methodology offers advantages in terms of selectivity and functional group compatibility, though it requires the preparation of reactive organometallic precursors.

Microwave-Assisted Synthesis

Recent advances in organometallic chemistry have demonstrated the utility of microwave irradiation for the preparation of organozinc compounds. Research suggests that microwave techniques can be employed for the efficient synthesis of organozinc compounds, potentially including Zinc, chloro[4-(dimethylamino)phenyl]-.

A microwave-assisted procedure might involve:

  • Combining appropriate precursors (4-(dimethylamino)phenyl halide and zinc sources)
  • Subjecting the reaction mixture to controlled microwave irradiation
  • Optimizing power and time parameters to achieve efficient transformation
  • Isolation and purification of the resulting organozinc compound

As noted in research with related organozinc compounds, microwave irradiation can significantly reduce reaction times from hours to minutes, making this an attractive option for rapid synthesis.

Comparative Analysis of Preparation Methods

Various synthetic approaches for Zinc, chloro[4-(dimethylamino)phenyl]- present different advantages and limitations that should be considered when selecting an appropriate method. Table 1 provides a comparative analysis of the principal preparation methods discussed.

Table 1: Comparative Analysis of Preparation Methods for Zinc, chloro[4-(dimethylamino)phenyl]-

Method Starting Materials Key Conditions Advantages Limitations
Direct Reaction 4-(dimethylamino)chlorobenzene, Zinc chloride Inert atmosphere, controlled temperature Straightforward procedure, fewer steps, direct formation of target compound May require precise control of stoichiometry and reaction conditions
Zinc Insertion 4-(dimethylamino)bromobenzene or iodobenzene, Zinc dust Activated zinc, potential additives (LiCl, TMEDA) Direct formation of zinc-carbon bond, good functional group tolerance Requires activation of zinc metal, sensitive to impurities and moisture
Transmetalation Lithium or magnesium 4-(dimethylamino)phenyl derivatives, Zinc chloride Low temperature control, anhydrous conditions High selectivity, clean reactions, compatibility with sensitive functional groups Requires preparation of reactive organometallic precursors, multi-step process
Microwave-Assisted Various 4-(dimethylamino)phenyl precursors, Zinc sources Microwave irradiation, optimized power settings Significantly reduced reaction times, potential for higher yields Requires specialized equipment, potential scalability issues

The selection of an appropriate method depends on various factors including available starting materials, scale requirements, equipment availability, and the need for functional group compatibility in more complex synthetic contexts.

Optimization Parameters for Synthesis

Temperature Effects

Temperature control represents a critical parameter in the successful preparation of Zinc, chloro[4-(dimethylamino)phenyl]-. Based on studies with related zinc compounds, several temperature considerations apply:

For direct reaction methods, initial mixing of reagents may be conducted at lower temperatures (0-25°C) to control any exothermic processes. Subsequently, the reaction temperature might be elevated to facilitate complete conversion, with many protocols employing reflux conditions in appropriate solvents.

In zinc insertion reactions, activating the zinc metal often requires moderate temperatures (around 25°C), while the actual insertion reaction may require elevated temperatures (50-70°C) to overcome activation barriers. Microwave-assisted methods typically operate at higher temperatures (100-120°C) but for significantly shorter durations.

Transmetalation approaches, particularly when involving reactive organolithium or Grignard intermediates, often require careful temperature control at low temperatures (-78°C to 0°C) to minimize side reactions while promoting selective metal exchange.

Solvent Selection

The choice of solvent significantly impacts the success of organozinc compound preparations. Research with zinc chloride-catalyzed reactions and organozinc synthesis suggests several appropriate solvent systems:

Anhydrous toluene appears prominently in protocols involving zinc chloride, particularly for reactions conducted at elevated temperatures. The non-polar nature and high boiling point of toluene make it suitable for reflux conditions often employed in these syntheses.

Tetrahydrofuran (THF) represents another common solvent for organozinc preparations, especially when using activated zinc metal or in transmetalation approaches. THF's ability to coordinate with metal centers can stabilize reactive intermediates.

For specific applications, other solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) might be considered, particularly when solubility issues arise with more challenging substrates.

Crucially, all solvents employed must be rigorously anhydrous, as water can react with organozinc species and significantly reduce yields or prevent reaction altogether.

Additives and Catalysts

Various additives can substantially influence the preparation of Zinc, chloro[4-(dimethylamino)phenyl]- by modifying reactivity, stability, or solubility:

Lithium chloride has demonstrated remarkable effects in enhancing zinc insertion reactions. The proposed mechanisms involve formation of a more reactive zinc surface and possibly coordination effects that facilitate oxidative addition processes.

Complexing agents such as N,N-tetramethylethylenediamine (TMEDA) can stabilize organozinc species by coordinating to the zinc center, potentially improving both reaction efficiency and product stability.

In some synthetic routes, particularly those involving acid chlorides or related electrophiles, bases such as triethylamine might be employed to neutralize generated hydrogen chloride and drive reactions to completion.

Key Optimization Parameters

Table 2 summarizes the critical parameters that require optimization in the synthesis of Zinc, chloro[4-(dimethylamino)phenyl]-.

Table 2: Key Optimization Parameters for the Synthesis of Zinc, chloro[4-(dimethylamino)phenyl]-

Parameter Typical Range Significance Optimization Considerations
Temperature 0-110°C Controls reaction rate, selectivity, and stability of intermediates Lower temperatures for exothermic steps and reactive intermediates; higher temperatures to overcome activation barriers
Reaction Time 10 min - 24 h Determines conversion extent and potential side reactions Extended times often needed for complete conversion; microwave methods can dramatically reduce time requirements
Solvent Toluene, THF, NMP, DMSO Affects solubility, reactivity, and stability of intermediates Must be anhydrous; polarity influences reactivity of organozinc species; boiling point relevant for thermal methods
Zinc Source ZnCl₂, Zn dust Determines the nature of the zinc species formed Anhydrous ZnCl₂ preferred for direct methods; activated Zn dust for insertion reactions
Additives LiCl, TMEDA, bases Enhance reactivity and stabilize intermediates LiCl dramatically improves zinc insertion; TMEDA stabilizes organozinc compounds; bases neutralize generated acids
Atmosphere N₂, Ar Prevents oxidation and hydrolysis of sensitive intermediates Inert atmosphere essential for reproducible results; Schlenk techniques or glovebox may be required
Concentration 0.1-1.0 M Affects reaction kinetics and product selectivity Higher concentrations may accelerate reactions but potentially promote side reactions

Purification and Characterization Techniques

Isolation Methods

The isolation of pure Zinc, chloro[4-(dimethylamino)phenyl]- requires techniques appropriate for air and moisture-sensitive organometallic compounds:

Filtration under inert atmosphere provides a method to remove insoluble byproducts or unreacted zinc metal, particularly relevant for zinc insertion methods. Cannula filtration techniques or filtration in a glovebox may be necessary for highly sensitive compounds.

Solvent evaporation under reduced pressure, conducted under inert atmosphere, allows for the concentration of product solutions. Care must be taken to avoid excessive heating during this process, which might lead to decomposition.

Recrystallization from appropriate solvent systems represents a powerful purification technique. For organozinc compounds, anhydrous solvents and inert atmosphere conditions must be maintained throughout the recrystallization process. Common recrystallization solvents include anhydrous toluene, hexane, or mixtures thereof.

For particularly challenging purifications, column chromatography using dried stationary phases and deoxygenated eluents might be considered, though this approach is less common for highly reactive organozinc species.

Analytical Characterization

Comprehensive characterization of synthesized Zinc, chloro[4-(dimethylamino)phenyl]- typically involves multiple complementary techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. ¹H NMR can confirm the presence and environment of aromatic and dimethylamino protons, while ¹³C NMR offers insights into carbon environments. For direct structural information about the zinc center, ⁶⁷Zn NMR might be employed, though this is less routine due to instrumental limitations.

Infrared (IR) spectroscopy can identify characteristic functional group absorptions, including those associated with the dimethylamino group and potential zinc-carbon and zinc-chlorine vibrations.

Mass spectrometry, particularly using soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can confirm molecular weight and suggest structural features through fragmentation patterns.

X-ray crystallography provides definitive structural information if suitable crystals can be obtained. This technique reveals precise bond lengths, angles, and three-dimensional arrangement, offering invaluable insights into coordination geometry around the zinc center.

Elemental analysis confirms the compound's empirical formula through precise determination of carbon, hydrogen, nitrogen, and potentially chlorine content. This technique provides important verification of sample purity.

Practical Considerations and Challenges

Scale-up Considerations

Scaling up the synthesis of Zinc, chloro[4-(dimethylamino)phenyl]- presents several challenges that require careful engineering approaches:

Heat transfer efficiency becomes increasingly important at larger scales. The exothermic nature of many organometallic formations necessitates effective cooling systems to maintain temperature control. Jacketed reactors with precise temperature monitoring are typically employed.

Maintaining anhydrous conditions represents a significant challenge at scale. Industrial preparations might utilize specialized dry rooms or continuous drying of input streams to ensure moisture exclusion.

Efficient mixing becomes critical at larger scales to ensure homogeneity and prevent localized concentration effects that might lead to side reactions or incomplete conversion. Various impeller designs and mixing strategies may be evaluated to optimize this parameter.

Economic considerations, including reagent costs, energy requirements, and waste management, become increasingly important at production scale. Process optimization typically involves minimizing expensive reagents and developing efficient recycling strategies.

Applications in Synthetic Chemistry

Zinc, chloro[4-(dimethylamino)phenyl]- has several potential applications in synthetic organic chemistry:

As a catalyst in various transformations, particularly those requiring mild Lewis acidity, the compound can activate electrophiles without promoting excessive side reactions. The presence of the dimethylamino group may modulate the Lewis acidity of the zinc center, potentially enabling selective transformations.

In cross-coupling reactions, organozinc compounds have demonstrated utility as nucleophilic partners. Zinc, chloro[4-(dimethylamino)phenyl]- may serve as a source of the 4-(dimethylamino)phenyl group in such transformations, particularly when transferred to transition metal catalysts such as palladium or nickel.

For pharmaceutical synthesis, the compound might find application in the construction of drug candidates containing the 4-(dimethylamino)phenyl motif. The mild conditions associated with organozinc chemistry make it compatible with the complex, highly functionalized molecules often encountered in medicinal chemistry.

In zinc chloride-catalyzed transformations, including the synthesis of carbamates and related functional groups, this compound might serve as a specialized catalyst with unique selectivity profiles determined by its structural features.

Scientific Research Applications

Zinc, chloro[4-(dimethylamino)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds which are crucial in various coupling reactions.

    Biology: The compound can be used in the study of zinc’s role in biological systems, including enzyme function and cellular signaling.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique coordination properties.

Mechanism of Action

The mechanism of action of zinc, chloro[4-(dimethylamino)phenyl]- involves its ability to coordinate with various ligands and participate in catalytic cycles. The zinc center can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The compound’s molecular targets include nucleophiles and electrophiles in organic reactions, and its pathways involve coordination and substitution mechanisms.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name CAS RN Molecular Formula Key Features Applications
Methyl Green 7114-03-6 C27H35ClN3Zn Zinc chloride double salt with dimethylaminophenyl and cyclohexylamine groups Microscopy staining
Malachite Green B Not provided C23H25Cl3N3Zn Zinc salt trichloride with dimethylaminophenyl and phenylmethylene groups Histological staining
Diazonium Zinc Chloride Complex Not provided C10H16Cl3N3OZn Zinc chloride combined with diazonium and hydroxyethylamino groups Photochemical synthesis
Iridium Analog (Reference) 1364328-83-5 C24H29ClN3OIr Chloro-dimethylaminophenyl-iridium complex Catalysis research

Structural and Functional Analysis

Methyl Green (CAS 7114-03-6): Contains a zinc chloride core coordinated to a dimethylaminophenyl group and a cyclohexylamine derivative. Stability: High affinity for DNA due to electrostatic interactions between the cationic dimethylamino group and phosphate backbone . Purity: Commercial grades often exceed 95% purity (e.g., Oxford Lab Fine Chem LLP products) .

Malachite Green B: Features a zinc trichloride salt with extended conjugation via phenylmethylene groups. Optical Properties: Strong absorption in the visible spectrum (λmax ~ 620 nm), making it suitable for staining . Limitations: Potential toxicity and environmental concerns restrict its use compared to newer analogs.

Diazonium Zinc Chloride Complex: Combines a diazonium group (photoreactive) with zinc chloride, enabling UV-induced crosslinking. Reactivity: Higher than dimethylaminophenyl-zinc complexes due to the diazonium group’s instability .

Catalytic Performance: Exhibits enhanced thermal stability (up to 300°C) compared to zinc analogs, attributed to the iridium center .

Performance Metrics

Property “Zinc, chloro[4-(dimethylamino)phenyl]-” (Inferred) Methyl Green Malachite Green B Diazonium Zinc Complex
Solubility Moderate in polar solvents (e.g., DMSO) Water-soluble Ethanol-soluble Limited in water
Thermal Stability ~150–200°C Stable at RT Degrades above 200°C Photosensitive
Purity (Commercial) >95% (similar to iridium analogs) >95% >90% Not specified
Primary Use Staining/Synthesis Microscopy Histology Dye synthesis

Research Findings and Trends

Dimethylaminophenyl Group Influence: The electron-donating dimethylamino group enhances solubility and binding affinity in biological staining applications . In zinc complexes, this group stabilizes the metal center, reducing oxidation compared to non-aminated analogs .

Zinc vs. Iridium Centers :

  • Zinc compounds are cost-effective but less thermally stable than iridium analogs. For instance, iridium complexes retain structure up to 300°C, whereas zinc analogs degrade near 200°C .

Environmental and Safety Considerations :

  • Zinc chloride complexes (e.g., Methyl Green) are generally safer than diazonium salts, which require handling under inert conditions due to explosion risks .

Q & A

Q. How can researchers design a reproducible synthesis protocol for Zinc, chloro[4-(dimethylamino)phenyl]-?

A robust synthesis protocol requires optimizing reaction conditions (e.g., solvent selection, temperature control) and purification methods. For example, analogous benzoyl chloride derivatives are synthesized under anhydrous conditions to avoid hydrolysis, followed by recrystallization or column chromatography for purity . Researchers should validate each step using analytical techniques like thin-layer chromatography (TLC) and monitor yields systematically.

Q. What analytical techniques are critical for characterizing Zinc, chloro[4-(dimethylamino)phenyl]-?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity of the dimethylaminophenyl moiety.
  • Elemental Analysis : To verify the zinc and chloride content.
  • FTIR Spectroscopy : To identify functional groups (e.g., C-Cl, Zn-N bonds).
  • Mass Spectrometry : For molecular weight confirmation .

How should researchers formulate hypothesis-driven questions about this compound’s reactivity?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For instance:

  • Feasibility: Can its stability under varying pH conditions be tested?
  • Novelty: Does it exhibit unique coordination behavior compared to similar zinc complexes? Use the PICO framework (Population, Intervention, Comparison, Outcome) for comparative studies .

Q. What safety protocols are essential when handling Zinc, chloro[4-(dimethylamino)phenyl]-?

Refer to its Material Safety Data Sheet (MSDS):

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood due to potential chloride emissions.
  • Dispose of waste via approved chemical disposal routes .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability be resolved?

Contradictions in stability studies (e.g., decomposition rates in different solvents) require:

  • Accelerated Aging Studies : Expose the compound to controlled stressors (light, heat).
  • Comparative Analysis : Use XRD or NMR to compare degraded vs. pristine samples.
  • Replication Studies : Validate findings across independent labs to rule out methodological bias .

Q. What computational methods are suitable for studying its electronic properties?

  • Density Functional Theory (DFT) : Model the electronic structure of the zinc coordination center.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biomolecules. Pair computational results with experimental data (e.g., UV-Vis spectroscopy) to validate predictions .

Q. How can researchers optimize its application in microscopy staining?

As a component of Methyl Green (CAS 7114-03-6), its staining efficiency depends on:

  • Concentration Optimization : Titrate to balance specificity and background noise.
  • pH Sensitivity Testing : Adjust buffer systems to enhance dye-DNA binding.
  • Comparative Staining : Benchmark against alternative dyes (e.g., Crystal Violet) .

Q. What strategies address discrepancies in reported biological activity of related zinc complexes?

  • Meta-Analysis : Aggregate data from multiple studies to identify trends.
  • Dose-Response Studies : Test activity across a range of concentrations.
  • Mechanistic Probes : Use knock-out experiments (e.g., chelating agents) to isolate zinc’s role .

Methodological Considerations

  • Experimental Design : Use Gowin’s V Diagram to map theoretical assumptions to experimental outcomes, ensuring alignment between hypotheses and data .
  • Data Contradictions : Apply triangulation by combining multiple methods (e.g., spectroscopic, computational) to resolve ambiguities .

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